molecular formula C19H22N2O6S B4014416 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate

1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate

Cat. No. B4014416
M. Wt: 406.5 g/mol
InChI Key: BVJFQVGUHWABKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate is a chemical compound that has been of great interest to the scientific community due to its potential use in medicinal chemistry. This compound is a piperazine derivative that has been shown to possess various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other psychiatric symptoms. By inhibiting the reuptake of serotonin, the compound increases the levels of this neurotransmitter in the brain, leading to an improvement in mood and a reduction in anxiety. Additionally, activation of 5-HT1A receptors has been shown to produce anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been shown to produce various biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of serotonin and dopamine in the brain. It has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress and anxiety. Physiologically, the compound has been shown to produce sedative and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate in lab experiments is its selectivity for serotonin reuptake inhibition and 5-HT1A receptor activation. This makes it a useful tool for studying the role of these targets in psychiatric disorders. However, one limitation of using this compound is its relatively low potency compared to other SSRIs. This may make it less effective in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on different neurotransmitter systems. Secondly, more research is needed to determine the efficacy of the compound in treating various psychiatric disorders in humans. Finally, there is a need for the development of more potent analogs of the compound that may have improved pharmacological properties.

Scientific Research Applications

1-(3-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine oxalate has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, anxiety, and depression. The compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at 5-HT1A receptors. This dual mechanism of action makes it a promising candidate for the development of novel antidepressants and anxiolytics.

properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.C2H2O4/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJFQVGUHWABKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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